(2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-methylprop-2-enamide
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Overview
Description
(2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-methylprop-2-enamide is a chemical compound characterized by the presence of a benzodioxole ring, a cyano group, and an enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-methylprop-2-enamide typically involves the reaction of 1,3-benzodioxole derivatives with cyanoacetamide under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
(2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-methylprop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-methylprop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1,3-bis(1,3-benzodioxol-5-yl)-2-propen-1-one
- (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid
- (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]piperidine
Uniqueness
(2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-methylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and the enamide structure differentiates it from other benzodioxole derivatives, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H10N2O3 |
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Molecular Weight |
230.22 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-methylprop-2-enamide |
InChI |
InChI=1S/C12H10N2O3/c1-14-12(15)9(6-13)4-8-2-3-10-11(5-8)17-7-16-10/h2-5H,7H2,1H3,(H,14,15)/b9-4+ |
InChI Key |
NQHSVFSMTVQMNF-RUDMXATFSA-N |
Isomeric SMILES |
CNC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/C#N |
Canonical SMILES |
CNC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N |
Origin of Product |
United States |
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